molecular formula C16H13N5O2 B11472983 N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

Cat. No.: B11472983
M. Wt: 307.31 g/mol
InChI Key: TWUXKRSKGDKWGY-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a triazole ring and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide” typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Attachment of the acetylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions could target the triazole ring or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a fully saturated ring system.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of these three functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H13N5O2/c1-11(22)12-2-5-14(6-3-12)20-16(23)13-4-7-15(17-8-13)21-9-18-19-10-21/h2-10H,1H3,(H,20,23)

InChI Key

TWUXKRSKGDKWGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3

Origin of Product

United States

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